Cellular Degradation Potency vs CCT369260
CCT373566 achieves sub-nanomolar BCL6 degradation in OCI-Ly1 DLBCL cells with a DC50 of 0.7 nM (Dmax 92%), representing a 77-fold improvement over the predecessor molecular glue degrader CCT369260, which exhibits a DC50 of 54 nM (Dmax 99%) in the same MSD degrader assay [1]. When corrected for fraction unbound in culture medium (fu,media), the free DC50 of CCT373566 is 0.088 nM versus 1.2 nM for CCT369260—a ~13.6-fold intrinsic potency advantage [1].
| Evidence Dimension | Cellular BCL6 degradation potency (DC50) in OCI-Ly1 cells |
|---|---|
| Target Compound Data | DC50 = 0.7 nM [Dmax 92%]; Free DC50 = 0.088 nM |
| Comparator Or Baseline | CCT369260: DC50 = 54 nM [Dmax 99%]; Free DC50 = 1.2 nM |
| Quantified Difference | 77-fold improvement in DC50; ~13.6-fold improvement in free DC50 |
| Conditions | MSD (Meso Scale Discovery) degrader assay in OCI-Ly1 cells; fu,media measured in culture medium; geometric mean of ≥3 replicates [1] |
Why This Matters
Sub-nanomolar DC50 enables effective target depletion at lower drug concentrations, reducing the required exposure burden for in vivo studies.
- [1] Huckvale R, Harnden AC, Cheung KMJ, et al. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo. Journal of Medicinal Chemistry. 2022;65(12):8191-8207. doi:10.1021/acs.jmedchem.1c02175 View Source
